molecular formula C19H14F3N3O2S B2988080 N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide CAS No. 1206995-31-4

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide

Cat. No.: B2988080
CAS No.: 1206995-31-4
M. Wt: 405.4
InChI Key: FAPAUUATVSFQIP-UHFFFAOYSA-N
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Description

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide is a synthetic small molecule of significant interest in oncology research, particularly in the development of targeted cancer therapies. This compound is designed with a ureido linker connecting a 2-(trifluoromethyl)phenyl group and an aniline-substituted thiophene carboxamide, a structural motif observed in inhibitors targeting key apoptotic proteins. Compounds featuring similar N-arylurea-thiophene architectures have been identified as potent, selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), a protein responsible for tumor resistance to apoptosis . The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability and binding affinity through hydrophobic interactions. Its primary research value lies in its potential mechanism of action, which is hypothesized to mimic that of related Mcl-1 inhibitors. These compounds bind to the BH3-binding groove of Mcl-1, thereby disrupting its anti-apoptotic function and promoting programmed cell death in cancer cells . This mechanism is crucial for overcoming drug resistance in various tumors, including leukemias and solid malignancies. Preclinical studies on structurally analogous molecules have demonstrated the ability to induce caspase-dependent apoptosis and achieve significant tumor growth reduction in xenograft models, highlighting the promise of this chemical class . Researchers can utilize this high-purity compound to further investigate apoptotic pathways, explore mechanisms of drug resistance, and validate new targets in cancer biology. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-5-1-2-6-14(13)24-18(27)25-16-8-4-3-7-15(16)23-17(26)12-9-10-28-11-12/h1-11H,(H,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPAUUATVSFQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring , a ureido linkage , and a trifluoromethyl-substituted phenyl group , which contribute to its unique chemical reactivity and biological profile. The structural formula can be represented as follows:

C16H14F3N3O Molecular Weight 351 30 g mol \text{C}_{16}\text{H}_{14}\text{F}_3\text{N}_3\text{O}\quad \text{ Molecular Weight 351 30 g mol }

Recent studies indicate that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Anti-apoptotic Proteins : Compounds with a thiophene core have shown sub-micromolar binding affinities to anti-apoptotic proteins like Mcl-1 and Bcl-2, suggesting potential use in cancer therapy by inducing apoptosis in tumor cells .
  • Antimicrobial Activity : Some derivatives have demonstrated moderate antibacterial and antifungal properties, indicating potential applications in treating infections .

Biological Activity Overview

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells through mitochondrial pathways.
AntimicrobialExhibits moderate activity against various bacterial strains, including Staphylococcus aureus.
Enzyme InhibitionPotential inhibitors of human carbonic anhydrase and other metalloenzymes.

Case Studies

  • Apoptosis Induction in Tumor Cells :
    • A study evaluated the cytotoxic effects of thiophene-based compounds on HL-60 leukemia cells, demonstrating IC50 values below 10 μM for several derivatives, indicating significant apoptotic activity through the mitochondrial pathway .
  • Antimicrobial Testing :
    • Compounds similar to this compound were tested against common pathogens. Results showed minimum inhibitory concentrations (MICs) ranging from 250 μg/mL to 500 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antimicrobial efficacy .

Research Findings

Research has highlighted the following findings regarding the biological activity of this compound:

  • Binding Affinity : The compound's structural features allow it to bind effectively to targets involved in apoptosis regulation, which is crucial for cancer treatment strategies.
  • Selectivity : Preliminary data suggest selectivity towards certain cancer cell lines over normal cells, reducing potential side effects associated with traditional chemotherapeutics .

Comparison with Similar Compounds

Research Implications and Gaps

Pharmacological Data: No activity data for the target compound are provided. Analogs like 10e and BD290432 are likely optimized for specific targets (e.g., kinases or GPCRs), but further studies are needed.

Synthetic Scalability : The high purity of BD290432 (≥98%) highlights advanced purification techniques applicable to the target compound .

Structural Optimization : Replacing thiophene-carboxamide with sulfonamide or thiazole (as in BD290432 and 10e ) could modulate bioavailability and target engagement.

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